molecular formula C22H24ClN5O3 B602263 Domperidone Impurity C CAS No. 118435-03-3

Domperidone Impurity C

Cat. No.: B602263
CAS No.: 118435-03-3
M. Wt: 441.91
Attention: For research use only. Not for human or veterinary use.
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Description

Domperidone Impurity C is a process-related impurity of domperidone, a well-known antidopaminergic agent. Domperidone is primarily used as an antiemetic to prevent nausea and vomiting, and as a prokinetic agent to enhance gastrointestinal motility .

Preparation Methods

Domperidone Impurity C can be synthesized through various synthetic routes. One common method involves the coupling reaction of two benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization . Industrial production methods often involve optimizing these synthetic routes to minimize the formation of impurities and maximize yield.

Scientific Research Applications

Comparison with Similar Compounds

Domperidone Impurity C can be compared with other process-related impurities of domperidone, such as DP-ISO1 and DP-ISO2. These impurities are formed under different stress conditions, such as acid-mediated hydrolysis and peroxide-mediated oxidation . While all these impurities share a common benzimidazolone core structure, this compound is unique due to its specific substitution pattern and the presence of an oxide group .

Similar Compounds

This compound’s unique structure and formation conditions make it an important compound for understanding the stability and degradation of domperidone in pharmaceutical formulations.

Properties

IUPAC Name

6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXNVTGQTMNCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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